An In-depth Technical Guide to 3-(Methyl-m-tolyl-amino)-propionic acid
An In-depth Technical Guide to 3-(Methyl-m-tolyl-amino)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Methyl-m-tolyl-amino)-propionic acid (CAS No. 944887-18-7), a substituted β-alanine derivative.[1] Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, data from structurally analogous compounds, and predictive models to offer expert insights into its synthesis, characterization, potential applications, and safe handling. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, enabling them to explore the potential of this and related N-aryl-β-amino acids.
Introduction and Chemical Identity
3-(Methyl-m-tolyl-amino)-propionic acid is a non-proteinogenic β-amino acid. This class of compounds is of significant interest in pharmaceutical and materials science research due to the unique conformational properties imparted by the β-amino acid backbone. Unlike their α-amino acid counterparts, β-amino acids can form stable, well-defined secondary structures in peptides, often referred to as β-peptides, which can exhibit enhanced stability against enzymatic degradation.[2] The incorporation of an N-methyl group and an m-tolyl substituent introduces specific steric and electronic features that can modulate the compound's reactivity, solubility, and biological activity.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-[(3-Methylphenyl)(methyl)amino]propanoic acid |
| CAS Number | 944887-18-7 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Canonical SMILES | CN(CC(=O)O)C1=CC(=CC=C1)C |
| InChI Key | Not available |
Physicochemical Properties: An Expert Assessment
Predicted and Comparative Physicochemical Data:
| Property | Predicted Value for 3-(Methyl-m-tolyl-amino)-propionic acid | Comparative Data | Source |
| Physical State | White to off-white solid | 3-(p-Tolyl)propionic acid is a solid. | [3] |
| Melting Point (°C) | 100 - 120 | 3-(p-Tolyl)propionic acid: 115-118 °C | [3] |
| Boiling Point (°C) | > 300 (with decomposition) | 3-Amino-3-(p-tolyl)propionic acid: 325.5 °C at 760 mmHg | [4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and nonpolar solvents. | General solubility trends for similar organic acids. | |
| pKa | ~4-5 (Carboxylic acid) | Propionic acid pKa is ~4.87. Aromatic substitution may slightly alter this. | |
| LogP | ~2.0 - 2.5 | Calculated based on structure. |
The N-methyl and m-tolyl groups contribute to the molecule's hydrophobicity, while the carboxylic acid and tertiary amine functionalities provide sites for hydrogen bonding and protonation/deprotonation, influencing its solubility in various media.
Synthesis and Mechanistic Insights
The most direct and industrially scalable route for the synthesis of 3-(Methyl-m-tolyl-amino)-propionic acid is the aza-Michael addition of N-methyl-m-toluidine to acrylic acid. This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.
Reaction Pathway
The synthesis proceeds via the nucleophilic attack of the secondary amine (N-methyl-m-toluidine) on the β-carbon of acrylic acid. The reaction can often be performed without a catalyst, as the acrylic acid itself can act as a proton source to activate the carbonyl group, and the amine is sufficiently nucleophilic.
Caption: Aza-Michael addition synthesis pathway.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of N-aryl-β-alanines. Optimization of reaction time, temperature, and purification methods may be necessary.
Materials and Reagents:
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N-methyl-m-toluidine (1.0 eq)
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Acrylic acid (1.1 eq)
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Toluene or solvent-free conditions
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Ethyl acetate (for extraction)
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Brine solution
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-m-toluidine and acrylic acid. The reaction can be run neat (solvent-free) or in a solvent like toluene.
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Heating: Heat the reaction mixture to 80-100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
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Extraction: Dissolve the crude product in ethyl acetate and wash with a saturated brine solution to remove any remaining water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 3-(Methyl-m-tolyl-amino)-propionic acid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the starting material signals and the appearance of the expected product signals will validate the success of the synthesis.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, a detailed prediction of its key spectroscopic features can be made based on its structure.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and N-methyl protons.
Caption: Predicted ¹H NMR chemical shifts.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the proton NMR data, with expected signals for the methyl, methylene, aromatic, and carbonyl carbons.
Expected ¹³C NMR Chemical Shifts:
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Carbonyl (C=O): ~170-175 ppm
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Aromatic Carbons: ~110-140 ppm
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Methylene (-N-CH₂-): ~45-50 ppm
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Methylene (-CH₂-COOH): ~30-35 ppm
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N-Methyl (-N-CH₃): ~35-40 ppm
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Aromatic Methyl (-CH₃): ~20-22 ppm
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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O-H stretch (Carboxylic acid): A very broad band from 2500-3300 cm⁻¹
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C=O stretch (Carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹
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C-N stretch: Around 1180-1360 cm⁻¹
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C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak:
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[M+H]⁺: m/z ≈ 194.11
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[M-H]⁻: m/z ≈ 192.10
Potential Applications and Research Directions
While no specific applications for 3-(Methyl-m-tolyl-amino)-propionic acid have been documented, its structural features suggest several promising areas for investigation.
Pharmaceutical and Medicinal Chemistry
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Peptidomimetics: As a β-amino acid, it can be incorporated into peptide sequences to create analogues with increased stability against proteolysis.[2] This is a critical strategy in drug development to enhance the in vivo half-life of peptide-based therapeutics.
-
Scaffold for Drug Discovery: The N-aryl-β-alanine scaffold is present in various biologically active molecules. This compound could serve as a starting material for the synthesis of novel small molecules targeting a range of receptors and enzymes. Research on related N-aryl-β-alanine derivatives has explored their potential as antibacterial, antifungal, and anti-inflammatory agents.[5]
Materials Science
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Polymer Synthesis: The carboxylic acid and secondary amine functionalities make this molecule a potential monomer for the synthesis of novel polyamides or other polymers with unique properties.
-
Surface Modification: The molecule could be used to modify surfaces, imparting specific hydrophobicity and chemical reactivity.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(Methyl-m-tolyl-amino)-propionic acid. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for the structurally related compound, 3-(3-Methylphenyl)propionic acid (CAS 3751-48-2), can be used as a guide.[6]
GHS Hazard Statements for 3-(3-Methylphenyl)propionic acid:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-(Methyl-m-tolyl-amino)-propionic acid represents an intriguing, yet underexplored, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging predictive methods and comparative data analysis, we have outlined the key properties of this molecule, offering a solid starting point for researchers to incorporate it into their drug discovery and materials science programs. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.
References
-
PubChem. 3-(3-Methylphenyl)propionic acid. Available at: [Link]
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PureSynth. 3-Amino-3-(P-Tolyl)Propionic Acid 98.0%(HPLC). Available at: [Link]
-
Anusevičius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 717-725. Available at: [Link]
-
Fujita, M., et al. (2013). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 115(1), 121-127. Available at: [Link]
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Hussain, A., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmaceutical and Biological Sciences, 6(2), 1-4. Available at: [Link]
Sources
- 1. 944887-18-7|3-(Methyl(m-tolyl)amino)propanoic acid|BLD Pharm [bldpharm.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. 3-(p-Tolyl)propionic acid 98 1505-50-6 [sigmaaldrich.com]
- 4. pure-synth.com [pure-synth.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(3-Methylphenyl)propionic acid | C10H12O2 | CID 138042 - PubChem [pubchem.ncbi.nlm.nih.gov]
